molecular formula C25H19F2N3O3S B1191609 KIN1408

KIN1408

Cat. No.: B1191609
M. Wt: 479.5
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of KIN1408 as a Small Molecule Chemical Probe

KIN1408 is characterized as a small molecule chemical probe utilized in research to investigate and manipulate cellular pathways. Specifically, it is recognized as an agonist of the RLR pathway. cenmed.commedchemexpress.com Small molecules like KIN1408 are valuable tools in dissecting complex biological processes and identifying potential therapeutic targets.

Significance of the RIG-I-like Receptor (RLR) Pathway in Innate Immunity

The RIG-I-like receptor (RLR) pathway is a crucial component of the innate immune system, serving as a primary defense mechanism against viral infections. nih.govrndsystems.comwikipedia.org RLRs are a family of cytosolic pattern recognition receptors that detect intracellular viral RNA, which are pathogen-associated molecular patterns (PAMPs). nih.govrndsystems.comwikipedia.orgcreative-diagnostics.com The RLR family includes three key members: Retinoic acid-inducible gene I (RIG-I), Melanoma differentiation-associated gene 5 (MDA5), and Laboratory of genetics and physiology 2 (LGP2). nih.govrndsystems.comwikipedia.orgcreative-diagnostics.com Upon recognizing viral RNA, RLRs initiate signaling cascades that converge on the activation of transcription factors, notably Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-κB (NF-κB). rndsystems.comcreative-diagnostics.commdpi.comnih.gov This activation leads to the induction of type I interferons (IFNs), IFN-stimulated genes (ISGs), and inflammatory cytokines, collectively establishing an antiviral state within the host cell and alerting the broader immune system. rndsystems.comcreative-diagnostics.commdpi.comnih.govnih.gov The RLR pathway is essential for limiting the early spread of pathogens and orchestrating a robust antiviral response. creative-diagnostics.comresearchgate.net

Research Rationale for Investigating Host-Directed Antiviral Compounds

The investigation of host-directed antiviral compounds, such as KIN1408, is based on a compelling rationale. Unlike direct-acting antivirals (DAAs) that target specific viral proteins and are susceptible to viral mutations leading to resistance, host-directed antivirals (HDAs) target host cell pathways that are essential for viral replication. mdpi.comutoronto.caasm.orgfrontiersin.orgfrontiersin.org By modulating host factors, HDAs offer the potential for broad-spectrum antiviral activity against a range of viruses and a reduced likelihood of the virus developing resistance. utoronto.caasm.orgfrontiersin.org The rationale is that many different viruses rely on similar host cell functions or pathways for reproduction, making these host processes attractive targets for therapeutic intervention. utoronto.cafrontiersin.org Research in this area aims to identify compounds that can tweak the cellular environment to be less supportive of virus replication. utoronto.ca

Overview of KIN1408's Role in Modulating Cellular Antiviral Responses

KIN1408 functions by activating the RLR signaling pathway, leading to the induction of innate immune genes with antiviral properties. cenmed.commedchemexpress.comnih.govsigmaaldrich.com Studies have shown that KIN1408 can drive the activation of IRF3, a key transcription factor downstream of RLR signaling, which in turn promotes the expression of antiviral genes. cenmed.commedchemexpress.comnih.gov This modulation of the host's innate immune response contributes to an antiviral state within cells. nih.govresearchgate.net

Properties

Molecular Formula

C25H19F2N3O3S

Molecular Weight

479.5

Synonyms

KIN-1408; KIN 1408; 7-((4-(difluoromethoxy)phenyl)((5-methoxybenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol

Origin of Product

United States

Detailed Research Findings on Kin1408 S Activity

Detailed research has elucidated KIN1408's impact on the RLR pathway and its subsequent antiviral effects. KIN1408 has been shown to activate RLR signaling through the adaptor protein MAVS (mitochondrial antiviral signaling protein), which is essential for transmitting signals from RLRs to downstream transcription factors like IRF3. nih.gov By signaling through the MAVS-IRF3 axis, KIN1408 drives the expression of a variety of innate immune genes known to suppress virus infection and spread. nih.gov

Studies have demonstrated KIN1408's potency in inducing the expression of key innate immune genes in cell lines. For instance, in THP-1 cells, KIN1408 has been shown to induce the expression of MDA5, RIG-I, Mx1, IRF7, and IFIT1. cenmed.commedchemexpress.com This induction of antiviral genes is a critical mechanism by which KIN1408 exerts its effects.

Research findings indicate that KIN1408 exhibits broad-spectrum antiviral activity against a range of RNA viruses. cenmed.commedchemexpress.com This activity has been observed against viruses from different families, including Flaviviridae (such as dengue virus 2 and hepatitis C virus), Orthomyxoviridae (influenza A), Filoviridae (Ebola virus), Arenaviridae (Lassa virus), and Paramyxoviridae (Nipah virus). cenmed.commedchemexpress.com The ability of KIN1408 to suppress infection by such diverse viruses highlights the potential of targeting host pathways for broad antiviral strategies.

Experimental data, such as genomic analysis of cells treated with KIN1408, has revealed the transcriptional profiles induced by the compound. researchgate.netresearchgate.net These analyses demonstrate that KIN1408 treatment leads to the differential expression of genes involved in the innate immune response. researchgate.netresearchgate.net

Here is a summary of some research findings related to KIN1408's activity:

CompoundPathway ActivatedKey Downstream FactorInduced Genes (Examples)Antiviral Activity Against (Examples)
KIN1408RLRIRF3, MAVSMDA5, RIG-I, Mx1, IRF7, IFIT1HCV, Influenza A, Dengue virus 2, Ebola, Nipah, Lassa virus

Additional research on related compounds, such as KIN1400 (a parent compound) and KIN1148 (an analog), further supports the mechanism of action involving RLR pathway activation and IRF3-dependent gene expression. nih.govnih.govbiorxiv.org These studies collectively underscore the potential of this class of compounds as modulators of innate immunity for antiviral purposes. nih.govresearchgate.net

Compound Information

Identification of KIN1408 as a Specific Agonist of the RLR Pathway

KIN1408 was identified through cell-based screening assays designed to find small molecules capable of activating RLR-dependent signaling pathways. nih.govresearchgate.net These screens focused on the induction of interferon regulatory factor 3 (IRF3) activation and the subsequent transcription of genes like IFIT1, IFIT2, or IFN-β. nih.gov KIN1408, a derivative of the hydroxyquinoline compound KIN1400, was found to effectively activate this pathway. nih.govnih.gov Its activity as an RLR agonist is central to its ability to induce innate immune gene expression and exert antiviral effects. medchemexpress.comlabscoop.comcaymanchem.com

Elucidation of KIN1408's Action at or Above the Level of MAVS (Mitochondrial Antiviral Signaling Protein)

Studies have demonstrated that KIN1408 signals through MAVS, the essential adaptor protein of the RLR pathway. nih.govscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Experiments using MAVS-knockout cells have shown that the induction of innate immune gene expression by KIN1400 (the parent compound of KIN1408) is dependent on the presence of MAVS. nih.gov This suggests that KIN1408, similar to KIN1400, likely targets factors situated at or above the level of MAVS within the RLR signaling cascade to initiate IRF3 activation. nih.govscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com The precise upstream target(s) are subjects of ongoing investigation. nih.gov

Characterization of Interferon Regulatory Factor 3 (IRF3) Activation by KIN1408

A key event in the RLR pathway activation by KIN1408 is the activation of Interferon Regulatory Factor 3 (IRF3). labscoop.comcaymanchem.comnih.govscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com IRF3 is a critical transcription factor in host defense, rapidly activated upon viral infection to drive the antiviral response. nih.gov KIN1408 has been shown to induce IRF3 activation in a concentration-dependent manner in various cell lines, including Huh7 and HEK293 cells. labscoop.comcaymanchem.comscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This activation is a prerequisite for the subsequent transcriptional modulation of innate immune genes. nih.gov

Mechanism of IRF3 Nuclear Translocation Induced by KIN1408

Activation of IRF3 by KIN1408 leads to its translocation from the cytoplasm to the nucleus, a crucial step for its function as a transcription factor. labscoop.comcaymanchem.comnih.govscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com KIN1408 has been shown to induce IRF3 nuclear translocation in cell lines such as PH5CH8 and Huh7 cells. nih.gov The effective concentration for maximal IRF3 nuclear translocation (ECmax) for KIN1408 was determined to be 5 µM after 20 hours of treatment in Huh7 cells. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This translocation is a direct indicator of IRF3 activation and its readiness to initiate the transcription of target genes in the nucleus. nih.gov

Below is a table summarizing the ECmax for IRF3 nuclear translocation induced by KIN1408:

Cell LineECmax for IRF3 Nuclear TranslocationTreatment Duration
Huh75 µM20 hours

Transcriptional Modulation of Innate Immune Genes by KIN1408

Activation of the MAVS-IRF3 axis by KIN1408 results in the induction of a wide array of innate immune effector genes. labscoop.comcaymanchem.comnih.govscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com These genes encode proteins that directly contribute to suppressing virus infection and spread. nih.gov The transcriptional profile induced by KIN1408 is consistent with the activation of the RLR signaling pathway. researchgate.net

Regulation of MDA5, RIG-1, Mx1, IRF7, and IFIT1 Expression

KIN1408 has been shown to induce the expression of key innate immune genes, including MDA5, RIG-I, Mx1, IRF7, and IFIT1, in a MAVS- and IRF3-dependent manner. medchemexpress.comlabscoop.comcaymanchem.comnih.govscientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Studies in PMA-differentiated THP-1 cells treated with KIN1400 (the parent compound) demonstrated increased protein levels of RIG-I, MDA5, IFIT1, and Mx1. nih.gov RT-PCR analysis confirmed dose-dependent induction of RIG-I, IFIT1, and Mx1 expression by KIN1400. nih.gov KIN1408 also induces the expression of these genes in THP-1 cells. medchemexpress.comlabscoop.comcaymanchem.com

The induction of these genes is crucial for establishing an antiviral state within the cell. For instance, the IFIT genes (including IFIT1) disrupt viral replication and translation, while the Mx1 gene encodes a GTPase that inactivates viral nucleocapsids. nih.gov

Below is a table illustrating the induction of innate immune genes by KIN1400 (as representative of the KIN1400 family including KIN1408) in PMA-differentiated THP-1 cells:

GeneFold Induction (vs. DMSO) at 20 µM KIN1400Statistical Significance (vs. DMSO)
RIG-I(Data from Figure 1D in Source nih.gov)**** (P < 0.0001)
IFIT1(Data from Figure 1D in Source nih.gov)**** (P < 0.0001)
Mx1(Data from Figure 1D in Source nih.gov)**** (P < 0.0001)
IFIT2(Data from Figure 1D in Source nih.gov)**** (P < 0.0001)
OAS3(Data from Figure 1D in Source nih.gov)**** (P < 0.0001)
IFITM1(Data from Figure 1D in Source nih.gov)*** (P < 0.001)
IFN-β(Data from Figure 1D in Source nih.gov)**** (P < 0.0001)
IFN-λ2/3(Data from Figure 1D in Source nih.gov)**** (P < 0.0001)
IL-6(Data from Figure 1D in Source nih.gov)**** (P < 0.0001)

Note: Specific fold induction values for each gene at 20 µM KIN1400 are presented graphically in the source and are indicated as "(Data from Figure 1D in Source nih.gov)" in the table above.

KIN1408's Influence on pTBK1 (phosphorylated TANK-binding kinase 1) Relocalization

Activation of the MAVS signaling pathway, triggered by agents like KIN1408 or viral infection (e.g., Zika virus), has been reported to induce the relocalization of phosphorylated TANK-binding kinase 1 (pTBK1). scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comprobechem.comprobechem.commolnova.cnsigmaaldrich.com Specifically, KIN1408 treatment has been shown to cause pTBK1 to relocalize from centrosomes to mitochondria. probechem.comprobechem.commolnova.cn TBK1 is a kinase that plays a critical role in phosphorylating IRF3, leading to its activation and nuclear translocation. mdpi.com The relocalization of pTBK1 to mitochondria, where MAVS is located, is consistent with the activation of the MAVS-dependent signaling pathway by KIN1408. mdpi.com This event is part of the cellular response that culminates in IRF3 activation and the subsequent antiviral gene expression. nih.govmdpi.com

Investigation of KIN1408-Induced Caspase 3-Mediated Cell Death Pathways in Specific Cellular Contexts

KIN1408 is characterized as a small molecule agonist of the RIG-I-like receptor (RLR) pathway. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This activation primarily converges on the mitochondrial antiviral signaling (MAVS) protein, leading to the activation of Interferon Regulatory Factor 3 (IRF3). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.govresearchgate.netresearchgate.net The subsequent IRF3 activation drives the expression of numerous innate immune genes, including those encoding antiviral factors like MDA5, RIG-I, Mx1, IRF7, and IFIT1, contributing to KIN1408's observed broad-spectrum antiviral activity against various RNA viruses. sigmaaldrich.comnih.govresearchgate.netcenmed.commedchemexpress.comnih.gov

While the primary mechanism of KIN1408 is centered on initiating antiviral innate immunity, investigations into its cellular effects in specific contexts have revealed links to programmed cell death pathways. Notably, studies involving human neuroepithelial stem (NES) cells have explored the impact of KIN1408 treatment on cellular viability and death mechanisms, particularly in the context of viral infection. sigmaaldrich.comsigmaaldrich.com

Research indicates that MAVS signaling activation, triggered by either Zika virus infection or treatment with KIN1408, can result in the relocalization of phosphorylated TANK-binding kinase 1 (pTBK1) to the mitochondria. sigmaaldrich.comsigmaaldrich.com This event has been reported to be associated with the induction of caspase 3-mediated apoptosis in these human neuroepithelial stem cells. sigmaaldrich.comsigmaaldrich.com Caspase 3 is a key executioner caspase in the apoptotic pathway, responsible for cleaving various cellular substrates, ultimately leading to the dismantling of the cell. nih.govnih.govmdpi.com The observed caspase 3-mediated cell death in NES cells following KIN1408 treatment suggests a potential interplay between the innate immune activation pathways stimulated by KIN1408 and the cellular machinery governing apoptosis in this specific cell type. sigmaaldrich.comsigmaaldrich.com

This finding highlights that while KIN1408's principal function is to bolster antiviral defenses through IRF3 activation, its interaction with cellular pathways can, in certain contexts like human NES cells, extend to influencing cell fate through mechanisms involving caspase 3. sigmaaldrich.comsigmaaldrich.com The specific conditions and the precise molecular cascade linking MAVS activation and pTBK1 relocalization to caspase 3 activation in NES cells warrant further detailed investigation to fully elucidate this aspect of KIN1408's cellular impact.

The table below summarizes some reported effective concentrations and cellular effects of KIN1408 in different contexts, providing a broader view of its activity profile.

Cellular Context / AssayKIN1408 Concentration RangeObserved EffectSource(s)
Huh7 cells (IRF3 nuclear translocation)ECmax = 5 μM (20 h)Drives IRF3 activation sigmaaldrich.comsigmaaldrich.com
PMA-differentiated THP-1 cells (Innate immune gene expr.)1.25 - 20 μM (20 h)Induces transcription of innate immune genes (MDA5, RIG-I, Mx1, IRF7, IFIT1) in a MAVS- and IRF3-dependent manner. sigmaaldrich.comcenmed.commedchemexpress.com
Various cell lines (Antiviral activity)1 - 5 μMBroad-spectrum antiviral activity against various RNA viruses (e.g., DV2, IAV, RSV, EBOV, NiV, LASV). sigmaaldrich.comnih.govmedchemexpress.com
Human Neuroepithelial Stem (NES) cellsNot specified in snippetMAVS signaling activation upon KIN1408 treatment reported to result in pTBK1 mitochondria relocalization and caspase 3-mediated apoptosis. sigmaaldrich.comsigmaaldrich.com
Huh7 cells (Cytotoxicity)50 μM (20 h)No significant cytotoxicity sigmaaldrich.comsigmaaldrich.com
HEK293 cells (Cytotoxicity)20 μM (36 h)No significant cytotoxicity sigmaaldrich.comsigmaaldrich.com

This table highlights that KIN1408 demonstrates its characteristic IRF3-activating and antiviral effects at concentrations typically below those reported to cause significant cytotoxicity. sigmaaldrich.comsigmaaldrich.com The observation of caspase 3-mediated apoptosis in NES cells at an unspecified concentration suggests a context-dependent cellular response that warrants further investigation to determine dose-response relationships and the specific triggers within the MAVS-pTBK1 pathway in this cell type. sigmaaldrich.comsigmaaldrich.com

In Vitro Characterization of KIN1408's Broad-Spectrum Antiviral Activity

Studies have shown KIN1408 to possess antiviral activity against several significant RNA virus families. probechem.comcaymanchem.comscientificlabs.co.uknih.gov This broad-spectrum activity is attributed to its ability to stimulate the RLR pathway, which is a key component of the innate immune system's response to viral RNA. probechem.comcaymanchem.comscientificlabs.co.uknih.govmedchemexpress.com

Efficacy against Flaviviridae (e.g., Hepatitis C virus, Dengue virus, West Nile virus)

KIN1408 has demonstrated antiviral activity against viruses belonging to the Flaviviridae family, including Hepatitis C virus (HCV), Dengue virus (DV), and West Nile virus (WNV). probechem.comcaymanchem.comglpbio.comscientificlabs.co.uknih.gov Studies have shown that KIN1408 treatment can lead to a significant decrease in viral RNA load and suppress infectious virus production in cultured cells infected with these flaviviruses. nih.gov For instance, KIN1400, a parent compound of KIN1408, demonstrated a dose-dependent inhibition of HCV RNA levels and an approximately 2-log-unit drop in infectious DV2 particle production in cell culture. nih.gov KIN1408 and KIN1409, analogs of KIN1400, retain similar activities. nih.gov

Efficacy against Filoviridae (e.g., Ebola virus)

KIN1408 has shown efficacy against the Ebola virus (EBOV), a member of the Filoviridae family. probechem.comcaymanchem.comglpbio.comscientificlabs.co.uknih.gov In vitro experiments using human umbilical vein endothelial cells (HUVECs) pretreated with KIN1408 before EBOV infection resulted in decreased numbers of infectious virus particles in cell culture supernatants. nih.gov

Efficacy against Orthomyxoviridae (e.g., Influenza A virus)

Activity against Influenza A virus (IAV), an Orthomyxoviridae member, has also been reported for KIN1408. probechem.comcaymanchem.comglpbio.comscientificlabs.co.uknih.gov Evaluation of KIN1408's ability to suppress IAV in cultured cells demonstrated a reduction in viral load. nih.gov

Efficacy against Arenaviridae (e.g., Lassa virus)

KIN1408 exhibits activity against Lassa virus (LASV), a member of the Arenaviridae family. probechem.comcaymanchem.comglpbio.comscientificlabs.co.uknih.gov In cultured cells, KIN1408 treatment suppressed LASV infection. nih.gov

Efficacy against Paramyxoviridae (e.g., Nipah virus, Respiratory Syncytial Virus)

Antiviral activity of KIN1408 has been observed against Paramyxoviridae viruses, including Nipah virus (NiV) and Respiratory Syncytial Virus (RSV). probechem.comcaymanchem.comglpbio.comscientificlabs.co.uknih.gov KIN1408 was evaluated for its ability to suppress NiV and RSV in cultured cells, showing inhibitory effects. nih.gov

Evaluation of KIN1408's Antiviral Efficacy in Diverse Cellular Models

KIN1408's antiviral efficacy has been evaluated in various cellular models to understand its activity in different host cell environments. Studies have utilized cell lines such as human hepatoma Huh7 cells for Flaviviridae infections, human umbilical vein endothelial cells (HUVECs) for Filoviridae, Arenaviridae, and Paramyxoviridae infections, and HEK293 and HeLa cells for Orthomyxoviridae and Paramyxoviridae, respectively. scientificlabs.co.uknih.gov Additionally, macrophage-like human THP-1 cells have been used to study the induction of innate immune genes by KIN1408. caymanchem.comscientificlabs.co.uksigmaaldrich.comnih.gov These diverse cellular models help to characterize the breadth of KIN1408's antiviral activity and its mechanism of action across different cell types. KIN1408 has been shown to induce IRF3 activation and innate immune gene expression in THP-1 cells and IRF3 activation and nuclear translocation in HEK293 cells. caymanchem.comscientificlabs.co.uksigmaaldrich.com

Data Tables:

Based on the search results, a representative table summarizing the in vitro antiviral activity of KIN1408 against the mentioned virus families and specific viruses is presented below. Note that specific quantitative data (e.g., EC50 values for all viruses in all cell lines) were not consistently available across the search results for direct comparison in a single comprehensive table. The table below summarizes the qualitative findings regarding KIN1408's activity.

Virus FamilyVirusCellular Model(s) UsedObserved Antiviral Activity
FlaviviridaeHepatitis C virus (HCV)Huh7 cellsDecreased viral RNA levels. nih.gov
Dengue virus (DV)Huh7 cellsSuppression of viral RNA levels and infectious virus production. nih.gov
West Nile virus (WNV)Cultured cellsDecreased viral RNA load and suppression of infectious virus production. nih.gov
FiloviridaeEbola virus (EBOV)HUVECsDecreased infectious virus particles. nih.gov
OrthomyxoviridaeInfluenza A virus (IAV)Cultured cells, HEK293Suppression of infection, ~1.5- to 2-log-unit decreases in IAV on infected cells. scientificlabs.co.uknih.gov
ArenaviridaeLassa virus (LASV)HUVECsSuppression of infection. nih.gov
ParamyxoviridaeNipah virus (NiV)HUVECsSuppression of infection. nih.gov
Respiratory Syncytial Virus (RSV)Cultured cells, HeLaSuppression of infection. scientificlabs.co.uknih.gov

Detailed Research Findings:

Research indicates that KIN1408, as an analog of KIN1400, activates the RLR pathway, leading to the activation of IRF3 and the subsequent induction of innate immune genes such as RIG-I, MDA5, IRF7, IFIT1, IFIT2, Mx1, OAS3, and IFITM1. caymanchem.comscientificlabs.co.uksigmaaldrich.comnih.gov This induction of antiviral gene expression is a key mechanism by which KIN1408 exerts its broad-spectrum antiviral effects. nih.gov Studies have shown that KIN1408 can induce IRF3 activation and translocation into the nucleus in a concentration-dependent manner in HEK293 cells without inducing significant cellular toxicity at certain concentrations. caymanchem.comsigmaaldrich.com The compound's ability to activate IRF3 through MAVS is crucial for its antiviral activity. probechem.comglpbio.comscientificlabs.co.ukmolnova.cn

Studies in Human Hepatoma (Huh7) Cells

Studies in human hepatoma (Huh7) cells have demonstrated KIN1408's ability to induce IRF3 activation and nuclear translocation. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov KIN1408 has shown antiviral activity against dengue virus 2 (DV2) and hepatitis C virus (HCV) in Huh7 cells. scientificlabs.co.uksigmaaldrich.comlabscoop.comsigmaaldrich.comnih.govsigmaaldrich.comcenmed.commedchemexpress.com For instance, KIN1408 was effective in suppressing DV2 RNA levels in these cells. medchemexpress.comguidechem.comlabscoop.comsigmaaldrich.com The activation of IRF3 and subsequent antiviral effects in Huh7 cells are dependent on MAVS. nih.gov

Studies in Human Embryonic Kidney (HEK293) Cells

In human embryonic kidney (HEK293) cells, KIN1408 has been shown to induce interferon regulatory factor 3 (IRF3) activation and its translocation into the nucleus in a concentration-dependent manner. caymanchem.comprobechem.comlabscoop.com These studies indicated that KIN1408 achieved IRF3 activation without inducing significant cellular toxicity in HEK293 cultures. scientificlabs.co.uksigmaaldrich.comcaymanchem.comprobechem.comlabscoop.comsigmaaldrich.comsigmaaldrich.com KIN1408 has also demonstrated antiviral activity against influenza A virus (IAV H3N2) and West Nile virus (WNV) in HEK293 cells. scientificlabs.co.uksigmaaldrich.comlabscoop.comsigmaaldrich.comnih.govsigmaaldrich.comcenmed.com

Studies in PMA-Differentiated THP-1 (Human Macrophage-like) Cells

Studies utilizing PMA-differentiated THP-1 cells have revealed that KIN1408 induces the cellular transcription of innate immune genes. scientificlabs.co.uksigmaaldrich.comcaymanchem.comprobechem.comguidechem.comlabscoop.comsigmaaldrich.comresearchgate.netsigmaaldrich.comcenmed.comresearchgate.net This induction occurs in a MAVS- and IRF3-dependent manner. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Genes upregulated by KIN1408 in these cells include MDA5, RIG-I, Mx1, IRF7, and IFIT1. medchemexpress.comcaymanchem.comprobechem.comguidechem.comlabscoop.comsigmaaldrich.com These findings highlight KIN1408's role in stimulating the innate antiviral response in macrophage-like cells.

Studies in HeLa Cells and Human Umbilical Vein Endothelial Cells (HUVECs)

KIN1408 has demonstrated antiviral activity in other cell lines as well. In HeLa cells, KIN1408 has shown efficacy against Respiratory Syncytial Virus (RSV A2 strain). scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.comcenmed.com Studies in Human Umbilical Vein Endothelial Cells (HUVECs) have indicated that KIN1408 possesses antiviral activity against highly pathogenic viruses, including Ebola virus (EBOV strain Zaire), Nipah virus (NiV), and Lassa virus (LASV). scientificlabs.co.uksigmaaldrich.comlabscoop.comsigmaaldrich.comnih.govsigmaaldrich.comcenmed.com For instance, treatment with KIN1408 at concentrations of 1 to 5 µM was sufficient to significantly reduce the number of infectious EBOV particles in HUVECs. nih.gov

Here is a summary of KIN1408's antiviral activity in various cell lines:

Cell LineViruses InhibitedKey Findings
Huh7Dengue virus 2 (DV2), Hepatitis C virus (HCV)Induces IRF3 nuclear translocation; Suppresses viral RNA levels. medchemexpress.comscientificlabs.co.uksigmaaldrich.comnih.govsigmaaldrich.com
HEK293Influenza A (IAV H3N2), West Nile virus (WNV)Induces concentration-dependent IRF3 activation and translocation. scientificlabs.co.uksigmaaldrich.comcaymanchem.comprobechem.comlabscoop.comnih.gov
PMA-differentiated THP-1Not virus-specific in this contextInduces MAVS- and IRF3-dependent expression of innate immune genes (e.g., MDA5, RIG-I, IFIT1). scientificlabs.co.uksigmaaldrich.comprobechem.comlabscoop.comresearchgate.netresearchgate.net
HeLaRespiratory Syncytial Virus (RSV A2 strain)Exhibits antiviral activity. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.comcenmed.com
HUVECsEbola virus (EBOV), Nipah virus (NiV), Lassa virus (LASV)Reduces infectious viral particle production. scientificlabs.co.uksigmaaldrich.comlabscoop.comnih.govsigmaaldrich.comcenmed.com

Contribution of KIN1408 to the Host Interferon (IFN) Response

KIN1408 significantly contributes to the host interferon (IFN) response by acting as an agonist of the RLR pathway, leading to the activation of IRF3. medchemexpress.comscientificlabs.co.uksigmaaldrich.comcaymanchem.comprobechem.comguidechem.comlabscoop.comsigmaaldrich.comsigmaaldrich.com This activation triggers the expression of a variety of innate immune genes, also known as interferon-stimulated genes (ISGs). nih.govnih.govresearchgate.net These ISGs play a critical role in establishing an antiviral state within the host cells. nih.govnih.govresearchgate.net Examples of innate immune genes induced by KIN1408 include MDA5, RIG-I, Mx1, IRF7, IFIT1, IFIT2, OAS3, and IFITM1. medchemexpress.comcaymanchem.comprobechem.comguidechem.comlabscoop.comnih.govsigmaaldrich.com The induction of these genes is dependent on both MAVS and IRF3 signaling. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comnih.gov By promoting this MAVS-IRF3 axis, KIN1408 enhances the cellular antiviral defense mechanisms. nih.gov

Time-of-Addition Studies for KIN1408 Antiviral Action Kinetics in Cell Cultures

While specific detailed time-of-addition study data for KIN1408 is limited in the available information, studies with the related compound KIN1400 have provided insights into the kinetics of antiviral action mediated by this class of compounds. A time-of-addition study with KIN1400 in DV2-infected cells showed that treatment initiated up to 24 hours post-infection was effective in reducing both viral RNA levels and the production of infectious viral particles. nih.gov Given that KIN1408 is a derivative of KIN1400 and operates through a similar MAVS-IRF3 pathway activation, it is implied that KIN1408 would exhibit comparable antiviral kinetics, demonstrating efficacy even when administered after the initiation of infection. nih.govnih.gov

Chemical and Structural Biology of Kin1408 and Analogues

Origin and Structural Class of KIN1408 (Hydroxyquinoline Family)

KIN1408 is a small molecule compound that originated from a cell-based screen designed to identify activators of the RIG-I-like receptor (RLR) pathway, which leads to IRF3 activation and the transcription of antiviral genes nih.govmedchemexpress.comcaymanchem.comlabscoop.com. It belongs to the hydroxyquinoline family of compounds nih.govmdpi.com. KIN1408 is a derivative of the parent compound KIN1400, which also possesses a hydroxyquinoline core structure nih.gov. The chemical structure of KIN1408 is formally named 7-[[4-(difluoromethoxy)phenyl][(5-methoxy-2-benzothiazolyl)amino]methyl]-8-quinolinol caymanchem.comuni.lu. This structure features a hydroxyquinoline moiety linked via a substituted methyl group to a phenyl ring containing a difluoromethoxy group and a benzothiazole (B30560) ring system caymanchem.comuni.lu.

Structure-Activity Relationship (SAR) Studies of KIN1408 and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure affect its biological activity wikipedia.orggardp.orgresearchgate.netcollaborativedrug.com. For KIN1408 and its analogues, SAR studies aimed to identify structural features crucial for IRF3 activation and antiviral potency, as well as to improve properties like solubility nih.govasm.org.

Analysis of KIN1400, KIN1408, and KIN1409 Analogues

KIN1400 was identified as a core compound with the ability to activate IRF3 and induce innate immune antiviral genes nih.govprobechem.commedchemexpress.com. Structural analogues of KIN1400 were synthesized to explore the impact of chemical variations nih.govasm.org. Among these, KIN1408 and KIN1409 were found to retain similar potency to the parent compound KIN1400 in activating IRF3 nih.gov. These analogues, including KIN1408, share an aminothiazole core linked to a benzene (B151609) or phenyl group, similar to KIN1400's structure nih.gov. Transcriptional analysis comparing KIN1400, KIN1408, and KIN1409 in macrophage-like THP-1 cells treated at various concentrations (0.625, 2.5, or 10 μM) revealed that KIN1408 and KIN1409 induced a selective gene expression profile asm.orgnih.gov.

Identification of Key Pharmacophoric Features for IRF3 Activation

While specific detailed pharmacophoric features for IRF3 activation by KIN1408 are not explicitly detailed in the provided information, the SAR studies on KIN1400 and its derivatives indicate that the core hydroxyquinoline structure and the substituents play a critical role nih.govasm.org. The fact that only a subset of synthesized analogues retained IRF3 activation ability suggests specific structural elements are essential nih.govasm.org. IRF3 activation typically involves phosphorylation by kinases like TBK1 or IKKε, leading to dimerization and nuclear translocation caymanchem.comnih.govnih.gov. Compounds like KIN1408 are thought to activate IRF3 through the MAVS-IRF3 axis, a downstream component of the RLR pathway probechem.commedchemexpress.comtargetmol.com. This suggests that the pharmacophore likely involves features that facilitate interaction with or modulation of proteins within this signaling cascade, potentially MAVS or upstream factors that influence IRF3 nuclear translocation targetmol.com.

Impact of Chemical Modifications on Target Selectivity

The analysis of KIN1408 and KIN1409 showed that these analogues were, if anything, slightly more selective in their induction and repression of specific gene sets compared to the parent KIN1400 nih.gov. This suggests that the chemical modifications introduced in KIN1408 and KIN1409, while retaining antiviral potency, may lead to small molecules with fewer off-target effects nih.gov. This highlights the potential for medicinal chemistry modifications to refine the biological activity profile of this class of compounds wikipedia.orgnih.gov.

Development of KIN1408 as a Chemical Probe for Innate Immune Signaling Pathways

KIN1408 functions as a small molecule activator of the RIG-I-like receptor (RLR) pathway, making it a valuable chemical probe for studying innate immune signaling medchemexpress.comcaymanchem.comlabscoop.comtargetmol.comaxonmedchem.com. It has been shown to induce IRF3 activation and its translocation into the nucleus in a concentration-dependent manner caymanchem.comlabscoop.com. This activation leads to the expression of key innate immune genes, including MDA5, RIG-I, Mx1, IRF7, and IFIT1, in cells like PMA-differentiated THP-1 cells medchemexpress.comcaymanchem.comlabscoop.com. By selectively activating the RLR-IRF3 axis, KIN1408 allows researchers to investigate the downstream effects of this pathway on antiviral responses and the induction of interferon-stimulated genes (ISGs) nih.govcaymanchem.comlabscoop.comfrontiersin.org. Its broad-spectrum antiviral activity against a range of RNA viruses, including dengue virus, influenza A, Ebola, Nipah, and Lassa viruses, further underscores its utility as a tool to study innate immunity's role in controlling viral infections nih.govmedchemexpress.comcaymanchem.comlabscoop.comfrontiersin.org. The use of KIN1408 as a chemical probe contributes to understanding the mechanisms by which the innate immune system detects and responds to viral pathogens nih.govfrontiersin.org.

Computational and Biophysical Approaches for Understanding KIN1408-Target Interactions

Understanding the precise mechanisms by which KIN1408 interacts with its cellular targets, particularly within the RLR pathway, can be facilitated by computational and biophysical approaches. While specific detailed computational or biophysical studies solely focused on KIN1408's interaction with its direct target(s) were not extensively detailed in the search results, the broader context of RLR pathway activation and the study of similar compounds provide insights into the types of approaches that would be relevant.

Computational methods, such as molecular dynamics (MD) simulations and docking studies, are valuable tools for exploring the dynamic behavior of molecules and their interactions with target proteins at an atomic level. wikipedia.orgucsf.edunih.govlivecomsjournal.org MD simulations can provide information about conformational changes in proteins upon ligand binding and the stability of protein-ligand complexes. ucsf.edunih.govlivecomsjournal.org Docking studies can predict the preferred binding poses of a small molecule within a protein's binding site and estimate binding affinities. nih.gov These techniques, while not specifically reported for KIN1408 in the provided results, are commonly used to understand the interactions of RLR agonists with proteins like RIG-I or MDA5, which are key components of the RLR pathway activated by KIN1408. researchgate.net

Biophysical techniques offer experimental validation and complementary information to computational predictions. Methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can directly measure the binding kinetics and thermodynamics of the interaction between KIN1408 and its target proteins. nih.govresearchgate.netnih.gov These techniques provide quantitative data on binding affinity (e.g., K_d or K_i values), stoichiometry, and the energetic driving forces of the interaction (enthalpy and entropy changes). nih.govresearchgate.netnih.gov While the search results indicate that KIN1408 activates the RLR pathway and induces IRF3 activation, specific binding constants determined through biophysical methods for KIN1408 interacting directly with RIG-I, MDA5, or downstream signaling molecules like MAVS were not found. cenmed.commedchemexpress.commdpi.comresearchgate.net

Transcriptional analysis, as performed for KIN1408 and its analogues KIN1400 and KIN1409, provides a cellular-level biophysical readout of target engagement and downstream pathway activation. core.ac.ukresearchgate.net By examining the gene expression profiles induced by KIN1408 treatment, researchers can infer the activation of specific signaling cascades, such as the interferon alpha/beta signaling pathway, which is consistent with RLR activation. mdpi.comcore.ac.ukresearchgate.net Principal component analysis (PCA) of gene expression data can reveal the similarities and differences in the cellular responses triggered by KIN1408 compared to other known RLR agonists or interferons, providing insights into its mechanism of action at a systems level. core.ac.ukresearchgate.net

Although detailed computational modeling or direct biophysical binding studies of KIN1408 were not prominently featured in the search results, the established role of KIN1408 as an RLR agonist suggests that its target interactions would involve components of this pathway. cenmed.commedchemexpress.commdpi.comresearchgate.net Future computational studies could involve docking KIN1408 into the RNA-binding domains or other regulatory regions of RIG-I or MDA5 to predict potential interaction sites. MD simulations could then explore the stability of these complexes and the conformational changes induced by KIN1408 binding that lead to downstream signaling. Biophysical experiments would be crucial to validate these computational predictions, quantifying the binding affinity and characterizing the thermodynamics of KIN1408's interaction with its direct molecular targets within the RLR pathway.

Advanced Methodologies and Research Applications for Kin1408

Application of High-Throughput Screening (HTS) in the Discovery of RLR Pathway Agonists

High-throughput screening (HTS) has been instrumental in identifying small molecules like KIN1408 that activate the RLR pathway. This approach allows for the rapid screening of large chemical libraries to find compounds that exhibit desired biological activity, such as driving IRF3 activation and inducing innate immune antiviral responses nih.gov. A previously reported cell-based HTS approach, utilizing platforms like the Kineta AViiD Discovery platform, has been used to identify small, drug-like molecules that activate IRF3 and possess innate immune antiviral activity nih.gov. This screening led to the identification of different classes of compounds, including isoflavone (B191592) compounds with antiviral activity against HCV and IAV, and benzothiazole (B30560) compounds that suppressed RSV infections nih.gov. While the specific HTS campaign that discovered KIN1408 is not detailed in the provided snippets, the methodology is a standard approach for identifying such agonists biorxiv.org.

Genomics and Transcriptomics in KIN1408 Research

Genomics and transcriptomics analyses are crucial for understanding the global gene expression changes induced by KIN1408 treatment and elucidating the underlying molecular mechanisms of its antiviral activity.

Microarray Analysis for Gene Expression Profiling

Microarray analysis has been utilized to assess the transcriptional profiles driven by KIN1408 and compare them to those induced by other known activators of the intracellular innate immune response nih.govnih.gov. Studies have performed microarray analysis on PMA-differentiated THP-1 cells treated with KIN1408 and related compounds (KIN1400 and KIN1409) at various concentrations (10, 2.5, and 0.625 μM) for 20 hours nih.govresearchgate.netresearchgate.net. These analyses aimed to identify differentially expressed genes (DEGs) compared to control treatments like DMSO nih.govresearchgate.netresearchgate.net. Microarray data from such studies are publicly available, for example, in the Gene Expression Omnibus (GEO) under accession number GSE74047 nih.govnih.govresearchgate.net. This allows researchers to investigate how KIN1408 and its analogs differ in their signaling and gene expression profiles nih.gov. The results of gene expression profiling by microarray analysis have been validated by real-time qPCR, confirming the induction of innate immune gene expression, particularly genes for Mx1, RIG-I (DDX58), IFIT1, IFIT2, and IFITM1, by KIN compounds, including KIN1408 nih.gov.

RNA Sequencing for Comprehensive Transcriptomic Analysis

While the provided snippets primarily mention microarray analysis in the context of KIN1408, RNA sequencing (RNA-Seq) is a related high-throughput transcriptomic method that provides a more comprehensive view of the transcriptome. RNA-Seq allows for the quantification of gene expression levels, identification of novel transcripts, and detection of alternative splicing events. Although not explicitly detailed for KIN1408 in the search results, related studies on antiviral compounds and innate immune responses utilize RNA sequencing for in-depth transcriptomic analysis researchgate.net. This technique could be applied to KIN1408 research to gain a more complete understanding of its impact on cellular gene expression.

Bioinformatic Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) Enrichment

Bioinformatic analysis, including Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis, is routinely applied to interpret the large datasets generated by genomics and transcriptomics studies. These analyses help to identify the biological processes, cellular components, molecular functions, and pathways that are significantly enriched among the differentially expressed genes induced by KIN1408 treatment aging-us.comnovogene.comfortunejournals.com. By mapping the DEGs to GO terms and KEGG pathways, researchers can gain insights into the functional implications of KIN1408-induced gene expression changes and understand how the compound modulates cellular pathways to exert its antiviral effects researchgate.netnovogene.com. For instance, GO and KEGG analyses in related studies have identified enrichment in pathways related to pattern recognition receptor signaling, including TLR and RLR pathways researchgate.net.

Cellular and Molecular Assays for KIN1408 Activity Assessment

A variety of cellular and molecular assays are employed to assess the activity of KIN1408 and validate its effects on the RLR pathway and antiviral responses.

Cell-based assays are fundamental for evaluating the biological activity of KIN1408. These include assays to measure IRF3 activation and nuclear translocation, which is a key event in the RLR signaling pathway activated by KIN1408 caymanchem.comsigmaaldrich.comsigmaaldrich.comnih.govscientificlabs.co.uk. Immunofluorescence assays can be used to visualize and quantify the nuclear translocation of IRF3 in cells treated with KIN1408 nih.gov. KIN1408 has been shown to induce IRF3 activation and translocation into the nucleus in a concentration-dependent manner in cell lines such as HEK293 cells caymanchem.com.

Antiviral activity is assessed using cell culture models infected with various viruses. Researchers measure the reduction in viral replication or infectious particle production in the presence of KIN1408. Assays such as focus-forming units (FFU) per milliliter can quantify the number of infectious virus particles nih.gov. KIN1408 has demonstrated concentration-dependent broad-spectrum antiviral activity against viruses like dengue virus 2, influenza A, Ebola, Nipah, and Lassa viruses in various cell lines, including Huh7, HEK293, HeLa, and HUVECs caymanchem.comsigmaaldrich.comscientificlabs.co.uk. Studies have shown that KIN1408 can suppress viral RNA levels medchemexpress.comcenmed.comarctomsci.com.

Molecular assays, such as quantitative real-time PCR (RT-qPCR), are used to measure the expression levels of innate immune genes induced by KIN1408 nih.gov. Immunoblot analysis (Western blotting) can detect the protein levels of key signaling molecules in the RLR pathway, such as RIG-I, MDA5, IFIT1, and Mx1, as well as the phosphorylation status of IRF3 and TBK1, which are indicative of pathway activation nih.gov. KIN1408 has been shown to induce the expression of innate immune genes like MDA5, RIG-I, Mx1, IRF7, and IFIT1 in THP-1 cells medchemexpress.comcenmed.comarctomsci.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk. KIN1408 also induces relocalization of pTBK1 from centrosomes to mitochondria probechem.comsigmaaldrich.comscientificlabs.co.uk.

Cell viability assays, such as the MTS assay or Sytox green uptake, are performed to ensure that the observed antiviral effects and gene induction are not due to cellular toxicity nih.gov. KIN1408 has been reported to induce IRF3 activation without inducing significant cellular toxicity at effective concentrations caymanchem.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk.

Real-Time Quantitative PCR (RT-qPCR) for Viral RNA Load Quantification

Real-time quantitative PCR (RT-qPCR) is a widely used and sensitive technique for quantifying viral RNA levels within infected cells or tissues. In the context of KIN1408 research, RT-qPCR is employed to assess the compound's antiviral efficacy by measuring the reduction in viral RNA load following treatment. Studies have utilized RT-qPCR to quantify the RNA levels of viruses such as West Nile virus (WNV) and dengue virus 2 (DV2) in cells treated with KIN1408 or related compounds nih.gov. This method provides a quantitative measure of how effectively KIN1408 treatment suppresses viral replication. For instance, studies have shown that KIN1408 can suppress dengue virus 2 RNA levels in THP-1 cells medchemexpress.commedchemexpress.com.

RT-qPCR for Innate Immune Gene Expression Measurement

Beyond quantifying viral RNA, RT-qPCR is also critical for evaluating KIN1408's impact on the expression of host genes involved in the innate immune response. KIN1408 is known to induce the expression of several key innate immune genes downstream of the RLR pathway, including MDA5, RIG-I, Mx1, IRF7, and IFIT1 medchemexpress.commedchemexpress.comnih.gov. RT-qPCR allows for the precise measurement of the mRNA levels of these genes, providing insights into the magnitude and specificity of KIN1408-induced immune activation. This technique has confirmed that KIN1408 treatment leads to the increased transcription of these antiviral genes in cell lines such as THP-1 cells medchemexpress.commedchemexpress.comnih.gov. Transcriptional analysis using methods like microarray and validation with RT-qPCR have been used to understand the gene expression profiles driven by KIN1408 and compare them to known activators of the innate immune response researchgate.netnih.gov.

Cell-Based Assays for IRF3 Activation and Nuclear Translocation

A key aspect of KIN1408's mechanism of action is its ability to drive the activation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3) scientificlabs.co.uknih.govsigmaaldrich.com. IRF3 is a transcription factor that plays a critical role in the induction of type I interferons and other antiviral genes. Cell-based assays are essential for monitoring these events. Immunofluorescence microscopy is a common technique used to visualize the translocation of IRF3 from the cytoplasm to the nucleus upon activation by KIN1408 nih.gov. This provides visual evidence of IRF3 activation at the cellular level. Additionally, other cell-based screening methods have been employed to identify compounds like KIN1408 that can activate RLR-dependent IRF3 activation, leading to the transcription of genes such as IFIT1, IFIT2, or IFN-β nih.gov. KIN1408 has been shown to drive IRF3 activation with an ECmax of 5 µM in 20 hours in Huh7 cells scientificlabs.co.uksigmaaldrich.com.

Potential Use of KIN1408 as a Tool for Studying Host-Pathogen Interactions

KIN1408's function as an agonist of the RLR pathway and activator of IRF3 positions it as a valuable tool for researchers studying host-pathogen interactions, particularly those involving RNA viruses that are sensed by the RLRs RIG-I and MDA5 medchemexpress.comscientificlabs.co.ukmdpi.commedchemexpress.comnih.govresearchgate.netsigmaaldrich.com. By specifically stimulating this key innate immune pathway, KIN1408 allows investigators to:

Probe the role of the RLR-MAVS-IRF3 axis in controlling specific viral infections: Researchers can use KIN1408 to activate this pathway and observe its effect on the replication dynamics of various viruses, helping to understand the importance of this host defense mechanism for different pathogens nih.govresearchgate.net.

Study viral evasion strategies: Many viruses have evolved mechanisms to evade or suppress the host's innate immune response, including the RLR pathway mdpi.comresearchgate.net. KIN1408 can be used to challenge these evasion strategies, providing insights into how viruses counteract host immunity and potentially identifying vulnerabilities in the viral life cycle.

Investigate the interplay between innate and adaptive immunity: Activation of innate immunity by compounds like KIN1408 can influence the subsequent adaptive immune response. KIN1408 can be used to study how stimulating the RLR pathway impacts the development of adaptive immunity to viral infections researchgate.netnih.gov.

Evaluate potential therapeutic targets: By understanding how KIN1408 modulates host responses to infection, researchers can identify specific host factors or pathways that could serve as targets for novel antiviral therapies nih.govresearchgate.net.

Future Perspectives and Challenges in Kin1408 Academic Research

Q & A

Q. What is the molecular mechanism by which KIN1408 activates IRF3-mediated innate immune responses?

KIN1408 targets the RIG-I-like receptor (RLR) signaling pathway at or above the level of mitochondrial antiviral-signaling protein (MAVS), inducing IRF3 nuclear translocation (ECmax = 5 μM after 20 h in Huh7 cells). Methodologically, confirm this via immunofluorescence assays for IRF3 localization and Western blotting for phosphorylated TBK1, a downstream kinase. Use MAVS-knockout cell lines to validate pathway specificity .

Q. Which experimental models are validated for studying KIN1408’s antiviral activity?

Established models include:

  • Huh7 cells for dengue virus 2 (DV2) and Zika virus.
  • HEK293 cells for influenza A (H3N2).
  • PMA-differentiated THP-1 cells for innate immune gene transcription.
  • HUVECs for Ebola, Nipah, and Lassa viruses. Standardize protocols using viral titer reduction assays and RT-qPCR to measure IFN-β or ISG expression .

Q. What are the recommended protocols for assessing KIN1408 cytotoxicity in vitro?

Use viability assays (e.g., MTT or ATP-based) at concentrations ≤50 μM (Huh7) or ≤20 μM (HEK293) over 20–36 hours. Include positive controls (e.g., staurosporine) and normalize to untreated cells. Dose-response curves should inform non-cytotoxic ranges for downstream experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data on KIN1408’s concentration-dependent effects across cell types?

Contradictions may arise from cell-specific MAVS expression levels or metabolic differences. Address this by:

  • Performing dose-response curves (1–50 μM) across multiple cell lines.
  • Using siRNA knockdown to isolate pathway components.
  • Applying mixed-effects statistical models to account for inter-experiment variability .

Q. What methodologies optimize KIN1408’s IRF3 activation while minimizing off-target effects?

  • Conduct structure-activity relationship (SAR) studies to modify the quinolinol or benzothiazole moieties (C23H25F2N6O2S backbone).
  • Use high-content screening with IRF3-GFP reporter cells to quantify nuclear translocation efficiency.
  • Pair with transcriptomic profiling (RNA-seq) to identify off-target gene modulation .

Q. How can transcriptomic data be integrated with phenotypic assays to map KIN1408’s signaling networks?

  • Perform RNA-seq on treated vs. untreated cells (e.g., THP-1) and analyze differentially expressed genes (DEGs) using tools like DESeq2.
  • Overlay DEGs with pathway databases (KEGG, Reactome) to identify enriched immune pathways.
  • Validate key nodes (e.g., IFN-β, CXCL10) via CRISPR interference or pharmacological inhibitors .

Q. What strategies enable comparative analysis of KIN1408 with other IRF3 agonists (e.g., KIN1409)?

  • Use dose-matched experiments to compare antiviral EC50 values (e.g., plaque assays for viral load).
  • Apply gene expression profiling to quantify IFN-stimulated genes (ISGs) across agonists.
  • Evaluate MAVS dependency via knockout models to differentiate upstream/downstream targets .

Q. How can 3D tissue models validate KIN1408’s antiviral efficacy in physiologically relevant systems?

  • Develop neuroepithelial stem (NES) cell-derived organoids to study Zika virus inhibition.
  • Compare 2D vs. 3D responses using metrics like viral RNA copy number and apoptosis markers (e.g., cleaved caspase-3).
  • Incorporate single-cell RNA-seq to resolve cell-type-specific antiviral mechanisms .

Methodological Resources

  • Data Contradiction Analysis : Follow iterative hypothesis testing () and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine experimental designs .
  • Literature Review : Use PubMed and Google Scholar with keywords "RLR pathway," "IRF3 agonists," and "KIN1408" while excluding non-peer-reviewed sources (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.